

Technical Guide: The Mechanism of Action of C14TKL-1 Acetate

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Compound of Interest		
Compound Name:	C14TKL-1 acetate	
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This document provides a detailed overview of the mechanism of action for **C14TKL-1 acetate**, a synthetic tachykinin-like peptide. The information is collated from available biochemical data and is intended to guide further research and development.

Core Mechanism of Action

C14TKL-1 acetate is the salt form of the peptide C14TKL-1.[1] Its primary mechanism of action is as a potent agonist of the Neurokinin 1 (NK1) receptor.[1][2][3] The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal receptor for the endogenous tachykinin peptide, Substance P.

Upon binding to the NK1 receptor, **C14TKL-1 acetate** induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling of the activated NK1 receptor to the $G\alpha q/11$ family of G-proteins. This initiates a cascade of downstream events:

- Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
- Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).



- Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
- Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca2+ and DAG
 activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target
 proteins, leading to a cellular response.

This signaling pathway is integral to numerous physiological processes, including the modulation of pain and inflammation, and the regulation of mood and anxiety.

Quantitative Data Summary

The potency of **C14TKL-1 acetate** as an NK1 receptor agonist has been quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

Compound	Target	Assay Type	Potency (EC50)	Reference
C14TKL-1 acetate	Neurokinin 1 (NK1) Receptor	Functional Agonist Assay	1 nM	[3]

Key Experimental Protocol: In Vitro Calcium Flux Assay

To determine the EC50 of an NK1 receptor agonist like **C14TKL-1 acetate**, a common and robust method is the in vitro calcium flux assay using a cell line engineered to express the human NK1 receptor.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to **C14TKL-1 acetate** stimulation.

Materials:

 Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor (HEK293-NK1R).



- Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- C14TKL-1 acetate stock solution (e.g., 10 mM in DMSO).
- Substance P (as a positive control).
- NK1 receptor antagonist (e.g., Aprepitant, as a negative control).
- 96-well or 384-well black, clear-bottom assay plates.
- Fluorescent plate reader with kinetic reading capabilities and automated injection.

Methodology:

- Cell Plating: Seed the HEK293-NK1R cells into the assay plates at a predetermined density and allow them to adhere and grow to near confluency (typically 18-24 hours).
- Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 μM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well.
- Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
- Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
 After the final wash, leave a final volume of assay buffer in each well.
- Compound Preparation: Prepare a serial dilution of C14TKL-1 acetate in assay buffer. Also, prepare solutions of the positive and negative controls.
- Assay Measurement:



- Place the plate into the fluorescent plate reader and allow the temperature to equilibrate to 37°C.
- Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
- Using the instrument's injector, add the C14TKL-1 acetate dilutions (and controls) to the respective wells.
- Continue to record the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.

Data Analysis:

- \circ The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
- Normalize the data by expressing the response as a percentage of the maximum response observed with the saturating concentration of the positive control (Substance P).
- Plot the normalized response versus the logarithm of the C14TKL-1 acetate concentration.
- Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.

Visualizations

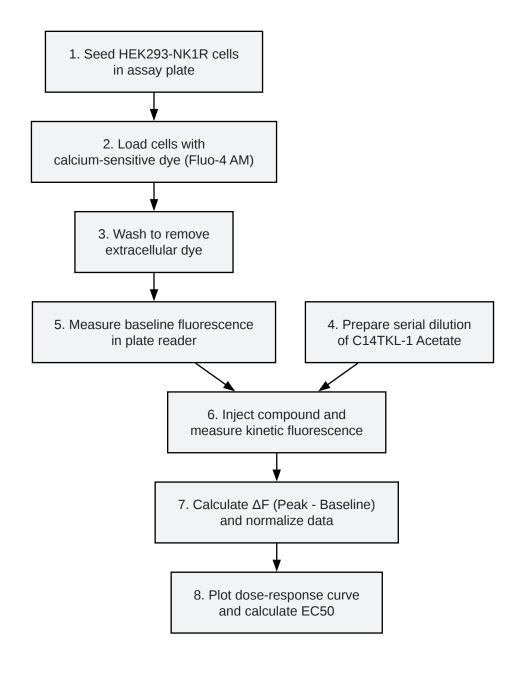




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Caption: Canonical signaling pathway of the NK1 receptor activated by **C14TKL-1 acetate**.





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Caption: Workflow for determining agonist potency using a calcium flux assay.

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